
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H25ClN4O2S and its molecular weight is 360.9. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antituberculosis Activity
Research has explored the synthesis and potential medical applications of piperazine derivatives, including their role in anticancer and antituberculosis treatments. A study by Mallikarjuna, Padmashali, and Sandeep (2014) found that some synthesized piperazine derivatives exhibited significant activity against tuberculosis and certain cancer cell lines (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) investigated the synthesis and antimicrobial properties of new pyridine derivatives, including those related to piperazine, demonstrating modest activity against various bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study by Mhaske et al. (2014) also synthesized similar compounds and found moderate to good antimicrobial activity (Mhaske et al., 2014).
Antipsychotic Activity
A study by Gopi, Sastry, and Dhanaraju (2017) focused on the design, synthesis, and evaluation of antipsychotic activity of novel compounds, including those with a piperazine structure, demonstrating significant anti-psychotic effects in experimental models (Gopi, Sastry, & Dhanaraju, 2017).
Antitumor Activity
Bhole and Bhusari (2011) synthesized and tested compounds for antitumor activity, including those with a piperazine component. They observed inhibitory effects on various cancer cell lines (Bhole & Bhusari, 2011).
Antifungal Activity
Volkova, Levshin, and Perlovich (2020) investigated a novel antifungal compound related to the piperazine class, highlighting its potential as an antifungal agent with specific solubility and partitioning characteristics (Volkova, Levshin, & Perlovich, 2020).
Enzyme Inhibition and Alzheimer's Disease
Hassan et al. (2018) synthesized multifunctional amides, including piperazine derivatives, showing moderate enzyme inhibitory potentials, suggesting potential therapeutic applications in Alzheimer's disease (Hassan et al., 2018).
Mécanisme D'action
Target of Action
The compound contains a piperazine moiety, which is a common structural unit in many pharmacological drugs . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, the primary targets of “(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride” could be similar receptors or enzymes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, solubility, stability, and the presence of functional groups that might undergo metabolic transformations. The compound contains a piperazine ring, which is known to enhance solubility and bioavailability in many drugs .
Propriétés
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S.ClH/c1-2-3-12-14(22-17-16-12)15(21)19-8-6-18(7-9-19)10-13(20)11-4-5-11;/h11,13,20H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFVDTMYLJGWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

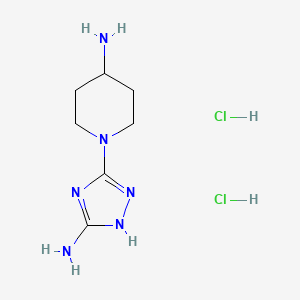
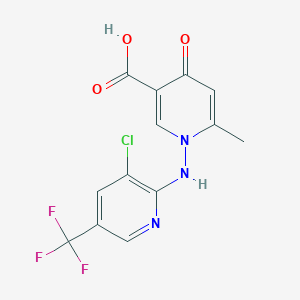
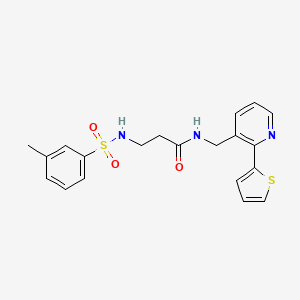
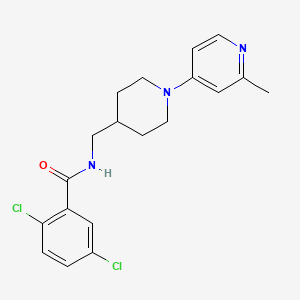

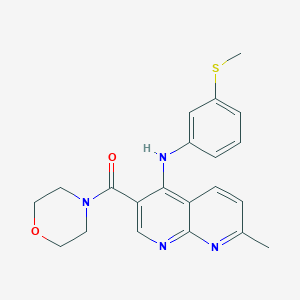
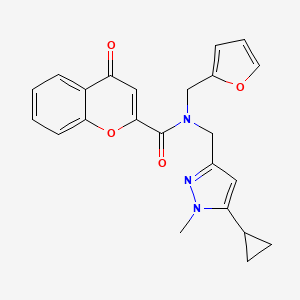
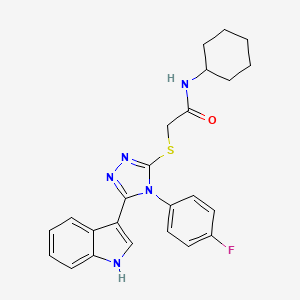
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2568681.png)
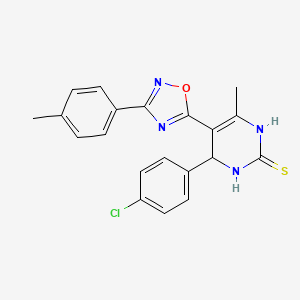
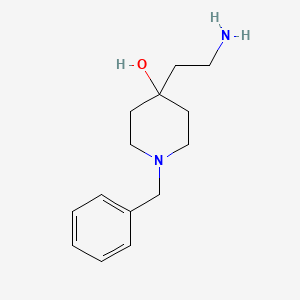
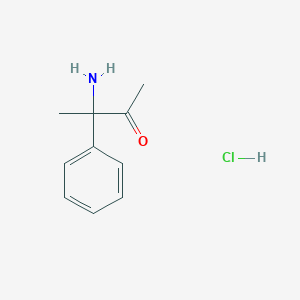
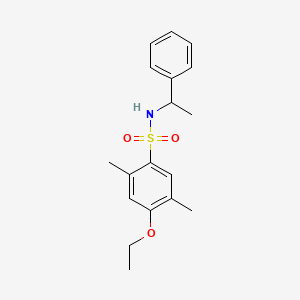
![[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2568689.png)